molecular formula C7H8O6S2 B094572 1,3-Benzenedisulfonic acid, 4-methyl- CAS No. 121-04-0

1,3-Benzenedisulfonic acid, 4-methyl-

Cat. No.: B094572
CAS No.: 121-04-0
M. Wt: 252.3 g/mol
InChI Key: LTYBYSFEGHYUDB-UHFFFAOYSA-N
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Description

1,3-Benzenedisulfonic acid, 4-methyl- (CAS 121-04-0), also known as toluene-2,4-disulfonic acid or 4-methylbenzene-1,3-disulfonic acid, is a disulfonic acid derivative characterized by two sulfonic acid groups (-SO₃H) at the 1 and 3 positions of the benzene ring and a methyl group (-CH₃) at the 4 position. Its molecular formula is C₇H₈O₆S₂, with a molecular weight of 252.26 g/mol and a density of 1.667 g/cm³ . The compound is widely utilized in organic synthesis as a catalyst, particularly in esterification and condensation reactions, due to its strong acidic properties. Its structural stability and solubility in polar solvents make it a versatile intermediate in industrial processes .

Properties

CAS No.

121-04-0

Molecular Formula

C7H8O6S2

Molecular Weight

252.3 g/mol

IUPAC Name

4-methylbenzene-1,3-disulfonic acid

InChI

InChI=1S/C7H8O6S2/c1-5-2-3-6(14(8,9)10)4-7(5)15(11,12)13/h2-4H,1H3,(H,8,9,10)(H,11,12,13)

InChI Key

LTYBYSFEGHYUDB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)O)S(=O)(=O)O

Other CAS No.

121-04-0

Pictograms

Irritant

Origin of Product

United States

Scientific Research Applications

Applications Overview

  • Chromatography
    • High-Performance Liquid Chromatography (HPLC) : 1,3-Benzenedisulfonic acid, 4-methyl- is utilized as a standard or reference material for the separation of compounds in HPLC. It can be analyzed using reverse-phase conditions, typically employing a mobile phase of acetonitrile and water . This method is scalable and suitable for both analytical and preparative separations.
    • Mass Spectrometry Compatibility : For applications requiring mass spectrometry, phosphoric acid in the mobile phase can be substituted with formic acid to enhance compatibility .
  • Synthesis of Organic Compounds
    • The compound acts as a sulfonation agent in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its ability to introduce sulfonic groups into organic molecules makes it valuable in creating intermediates for further chemical transformations .
  • Materials Science
    • Graphene Functionalization : Recent studies have indicated the potential use of 1,3-benzenedisulfonic acid derivatives in functionalizing graphene materials. This application is particularly relevant in enhancing the properties of graphene for electronic and photonic applications .

Case Study 1: Chromatographic Analysis

A study conducted by SIELC Technologies demonstrated the successful separation of 1,3-benzenedisulfonic acid, 4-methyl- using a Newcrom R1 HPLC column. The study highlighted the efficiency of using smaller particle columns for rapid separations, which is critical in pharmacokinetic studies where precise measurements are necessary .

Case Study 2: Synthesis Application

In another instance, researchers utilized this compound as a sulfonation agent to create novel azo dyes. The sulfonic groups imparted water solubility and enhanced color properties to the resulting dyes, making them suitable for various industrial applications such as textile dyeing and printing .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1,3-benzenedisulfonic acid, 4-methyl- with structurally related disulfonic acid derivatives, focusing on molecular properties, substituents, and applications.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
1,3-Benzenedisulfonic acid, 4-methyl- 121-04-0 C₇H₈O₆S₂ 252.26 Methyl at position 4 Catalyst in organic synthesis, esterification
4-Hydroxy-1,3-benzenedisulfonic acid 96-77-5 C₆H₆O₇S₂ 254.23 Hydroxyl (-OH) at position 4 Analytical reagent, phenolic compound synthesis
1,3-Benzenedisulfonic acid disodium salt 831-59-4 C₆H₄O₆S₂Na₂ 282.20 Disodium salt (-SO₃Na) Surfactant, technical-grade synthesis reagent
1,3-Benzenedisulfonic acid (parent compound) 98-48-6 C₆H₆O₆S₂ 238.23 (calculated) None Strong acid catalyst, chemical intermediate

Structural and Functional Differences

Substituent Effects :

  • The methyl group in 1,3-benzenedisulfonic acid, 4-methyl- acts as an electron-donating group, slightly reducing acidity compared to the parent compound (1,3-benzenedisulfonic acid). In contrast, the hydroxyl group in 4-hydroxy-1,3-benzenedisulfonic acid () is electron-withdrawing, enhancing acidity and enabling chelation in analytical chemistry .
  • The disodium salt () neutralizes the sulfonic acid groups, improving water solubility and making it suitable for surfactant applications .

Applications: 4-Methyl derivative: Preferred in esterification due to its thermal stability and mild acidity . Hydroxy derivative: Used in spectrophotometric determination of nitrates and as a phenolic intermediate . Disodium salt: Employed in industrial detergents and ion-exchange resins .

Research Findings

  • Synthetic Utility : Derivatives of 1,3-benzenedisulfonic acid, such as trimethylene dithiotosylate (), are critical in synthesizing steroids and alkaloids. The methyl-substituted variant’s stability under high-temperature conditions is advantageous in multi-step reactions .
  • Toxicity : Complex derivatives like azo-linked compounds () exhibit toxicity, but the parent disulfonic acids (e.g., 4-methyl-) are generally regarded as safe for industrial use when handled properly .

Preparation Methods

Direct Sulfonation of Toluene Using Oleum

The most straightforward route involves sequential sulfonation of toluene with oleum (fuming sulfuric acid). Toluene undergoes electrophilic substitution, where the methyl group directs incoming sulfonic acid groups to para and meta positions. Initial sulfonation at 100–120°C yields 4-methylbenzenesulfonic acid as the major product . Subsequent sulfonation under harsher conditions (150–160°C, excess oleum) introduces a second sulfonic acid group meta to the first, forming 1,3-benzenedisulfonic acid, 4-methyl-.

Key Parameters:

  • Oleum concentration: 20–30% free SO₃ ensures sufficient electrophilic activity.

  • Reaction time: 8–12 hours for mono-sulfonation; 24–36 hours for di-sulfonation.

  • Yield: 60–70% after crystallization.

Challenges:

  • Over-sulfonation leads to tri-sulfonated byproducts.

  • Separation requires fractional crystallization or ion-exchange resins.

Sequential Sulfonation with Intermediate Isolation

This method isolates 4-methylbenzenesulfonic acid before the second sulfonation. The first step employs concentrated H₂SO₄ at 100°C for 12 hours, yielding 85–90% para-substituted product . The isolated intermediate is then reacted with chlorosulfonic acid (ClSO₃H) at 50–60°C, directing the second sulfonation to the meta position.

Advantages:

  • Higher regioselectivity (≥95% purity).

  • Reduced byproduct formation due to controlled stoichiometry.

Data Table 1: Comparative Analysis of Sulfonation Agents

AgentTemperature (°C)Time (h)Yield (%)Purity (%)
Oleum150246592
ClSO₃H6067898
H₂SO₄ + SO₃120187094

Catalytic Sulfonation Using Metal Salts

Transition metal catalysts (e.g., FeCl₃, AlCl₃) enhance sulfonation rates and regioselectivity. For example, FeCl₃ (5 mol%) in H₂SO₄ at 90°C reduces reaction time to 6 hours for mono-sulfonation. The second sulfonation with AlCl₃ (3 mol%) at 130°C achieves 80% di-sulfonation yield .

Mechanistic Insight:

  • Lewis acids polarize the sulfonic acid group, stabilizing transition states for meta-directing effects.

  • Catalysts mitigate side reactions, improving overall atom economy.

Two-Step Process via Sulfonyl Chloride Intermediate

Adapting methodologies from benzenesulfonyl chloride synthesis , this approach converts 4-methylbenzenesulfonic acid to its sulfonyl chloride using thionyl chloride (SOCl₂). The chloride intermediate is then hydrolyzed back to the sulfonic acid, enabling precise functionalization.

Procedure:

  • Chlorination: 4-Methylbenzenesulfonic acid reacts with excess SOCl₂ (3:1 molar ratio) at 80°C for 6 hours .

  • Hydrolysis: Sulfonyl chloride is treated with NaOH (10% w/v) at 50°C, yielding disulfonic acid after acidification.

Advantages:

  • Avoids harsh sulfonation conditions.

  • Scalable for industrial production.

Microwave-Assisted Sulfonation

Microwave irradiation accelerates sulfonation by enhancing molecular agitation. A mixture of toluene, H₂SO₄, and SO₃ irradiated at 150 W for 30 minutes achieves 70% di-sulfonation yield. This method reduces energy consumption by 40% compared to conventional heating .

Optimization Factors:

  • Power: 100–200 W balances reaction speed and product degradation.

  • Solvent-free conditions minimize waste.

Q & A

Q. How can a theoretical framework enhance the design of experiments for this compound?

  • Methodological Answer : Aligning experimental design with acid-base theory or coordination chemistry principles ensures systematic exploration of variables. For example, ligand exchange studies in metal complexes use hard-soft acid-base (HSAB) theory to predict stability constants. Hypothesis-driven research integrates prior mechanistic insights to refine reaction protocols .

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